N,N-diethyl-4-(methanesulfonylmethyl)benzamide
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Overview
Description
N,N-diethyl-4-(methanesulfonylmethyl)benzamide is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with diethyl and methanesulfonylmethyl groups. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(methanesulfonylmethyl)benzamide typically involves the reaction of 4-(methanesulfonylmethyl)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(methanesulfonylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N,N-diethyl-4-(methanesulfonylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(methanesulfonylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanesulfonylmethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylbenzamide: Known for its use as an insect repellent.
N,N-dimethyl-4-(methanesulfonylmethyl)benzamide: Similar structure but with dimethyl groups instead of diethyl.
N,N-diethyl-4-(methylsulfonyl)benzamide: Lacks the methylene bridge between the sulfonyl and benzamide groups.
Uniqueness
N,N-diethyl-4-(methanesulfonylmethyl)benzamide is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-4-(methylsulfonylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-4-14(5-2)13(15)12-8-6-11(7-9-12)10-18(3,16)17/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXRGKTWWZZTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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